molecular formula C11H21NO4 B2517895 (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine CAS No. 1821776-37-7

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine

Cat. No.: B2517895
CAS No.: 1821776-37-7
M. Wt: 231.292
InChI Key: QEHPTNBZJUDZGO-IUCAKERBSA-N
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Description

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.292. The purity is usually 95%.
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Scientific Research Applications

Analytical and Chemical Properties

Morpholine derivatives, including compounds similar to "(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine," are often studied for their chemical and analytical properties. These compounds play a significant role in various fields such as pharmaceuticals, material science, and chemical synthesis. The study by Munteanu and Apetrei (2021) highlights the importance of understanding the antioxidant activity of chemical compounds, which is relevant for assessing the potential biological and therapeutic effects of morpholine derivatives (Munteanu & Apetrei, 2021).

Pharmaceutical Applications

Morpholine and its derivatives are known for their wide range of pharmacological activities. Asif and Imran (2019) reviewed the broad spectrum of pharmacological profiles of morpholine derivatives, indicating their significance in drug discovery and development. These compounds have been explored for their potential in treating diseases with their varied biological activities (Asif & Imran, 2019).

Organic Electronics and Photocatalysts

The review by Squeo and Pasini (2020) provides insights into the applications of BODIPY-based materials in organic electronics, highlighting the relevance of structural design and synthesis in developing organic light-emitting diodes (OLEDs). This indicates the potential use of morpholine derivatives in modifying the properties of organic semiconductors for electronic applications (Squeo & Pasini, 2020).

Biomedical Field

Phosphorus-containing polymers, which can include morpholine derivatives, have garnered attention for their applications in the biomedical field due to properties like biocompatibility and hemocompatibility. Monge et al. (2011) discussed the significance of these materials in dentistry, regenerative medicine, and drug delivery, highlighting the importance of chemical structures such as morpholine in developing new biomedical materials (Monge et al., 2011).

Mechanism of Action

Target of Action

Morpholine derivatives have been reported to exhibit inhibitory action against the zinc-containing carbonic anhydrase ca-ii enzyme . This enzyme is essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Mode of Action

It’s known that morpholine-based compounds can attach to the ca-ii binding site and block its action . This interaction with the target can lead to changes in the enzyme’s activity, thereby affecting the biochemical processes it regulates.

Biochemical Pathways

It’s known that carbonic anhydrases, such as ca-ii, catalyze the reversible hydration process of carbon dioxide to produce bicarbonate and protons . This process is involved in various metabolic processes, many physiological and pathological activities, including transporting CO2, participating in biosynthetic reactions like ureagenesis, lipogenesis, and gluconeogenesis, secreting electrolytes, facilitating bone resorption and calcification, and even facilitating tumorigenesis .

Pharmacokinetics

Morpholine-based compounds have been reported to be strategically modified to improve their binding affinity, selectivity, and pharmacokinetics . These modifications can influence the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

The inhibition of ca-ii by morpholine-based compounds can disrupt the enzyme’s role in various biochemical processes, potentially leading to changes at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of morpholine-based compounds .

Safety and Hazards

Morpholine is considered hazardous. It is flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is suspected of damaging fertility or the unborn child, and is toxic in contact with skin or if inhaled .

Properties

IUPAC Name

tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHPTNBZJUDZGO-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1COCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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